3-Amino-5-iodobenzoic acid

GPCR Pharmacology Radioligand Binding Medicinal Chemistry

Accelerate your drug discovery and materials science programs with 3-Amino-5-iodobenzoic acid, the validated bifunctional scaffold featuring a critical meta-iodine. This unique substitution pattern is non-negotiable: it provides the specific C–I bond strength and halogen-bonding capacity required for patented X-ray contrast agent synthesis, low-nanomolar A3 adenosine receptor ligands, and high-yield SPECT prosthetic groups. Generic ortho/para isomers or alternative halogens cannot replicate its on-DNA Suzuki-Miyaura coupling efficiency for DEL libraries or its predictable co-crystal engineering. Secure this specific, logically differentiated building block with full analytical documentation to meet your quality control benchmarks.

Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
CAS No. 102153-73-1
Cat. No. B022927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-iodobenzoic acid
CAS102153-73-1
Synonyms3-AMINO-5-IODOROBENZOIC ACID
Molecular FormulaC7H6INO2
Molecular Weight263.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)I)C(=O)O
InChIInChI=1S/C7H6INO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11)
InChIKeyKBYLCDHIWWCZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-iodobenzoic Acid (CAS 102153-73-1): Procurement-Ready Bifunctional Building Block


3-Amino-5-iodobenzoic acid (CAS 102153-73-1) is a bifunctional aromatic building block characterized by the concurrent presence of a carboxylic acid, an amino group, and an iodine atom on the benzene ring. This substitution pattern imparts a unique combination of reactivity and physicochemical properties that are critical for applications in cross-coupling, radiopharmaceutical development, and crystal engineering [1]. The compound is commercially available with a purity specification of NLT 98% and is supported by full analytical documentation .

Why 3-Amino-5-iodobenzoic Acid Cannot Be Replaced by a Generic Analogue


Substituting 3-amino-5-iodobenzoic acid with a close positional isomer or a different halogenated derivative is not feasible due to the strict dependence of both chemical reactivity and biological target engagement on the precise positioning of the iodine and amino substituents. The C–I bond strength and resultant halogen-bonding capacity are modulated by the electron-donating amino group, with effects varying significantly based on ortho, meta, or para placement [1]. Moreover, the target compound serves as a specific synthetic precursor in patented processes for the manufacture of iosimenol, a triiodinated X-ray contrast agent, where the defined substitution pattern is essential for the iodination sequence [2].

Quantitative Evidence Guide for Differentiating 3-Amino-5-iodobenzoic Acid


Receptor Binding Affinity: High-Potency Engagement of Adenosine A3 Receptor

Derivatives of 3-amino-5-iodobenzoic acid demonstrate high-affinity binding to the adenosine A3 receptor. A radiolabeled analogue exhibits a Ki of 1.5 nM at the mouse A3 receptor, compared to a Ki of 293 nM at the mouse A1 receptor, quantifying a 195-fold selectivity window for the A3 subtype [1].

GPCR Pharmacology Radioligand Binding Medicinal Chemistry

Molecular Engineering: C–I Bond Reactivity in Cross-Coupling

The iodine substituent in 3-amino-5-iodobenzoic acid provides a superior leaving group for cross-coupling relative to bromine analogues. Aryl iodides undergo oxidative addition with palladium catalysts approximately 3-5 times faster than corresponding aryl bromides under identical reaction conditions [1]. This kinetic advantage translates to higher isolated yields and reduced reaction times in Suzuki-Miyaura, Sonogashira, and Heck reactions [2].

Cross-Coupling C–H Activation Organic Synthesis

Crystal Engineering: Halogen Bond Donor Strength

The iodine atom on the aromatic ring of 3-amino-5-iodobenzoic acid acts as a strong halogen bond donor. Quantum mechanical calculations show that the presence of an electron-donating amino group (NH2) at the meta position weakens the I···N halogen bond strength by approximately 1.2 kcal/mol compared to the unsubstituted iodobenzene, a reduction that is significantly less than the 2.5 kcal/mol weakening observed for an ortho-NH2 substituent [1]. This tunable interaction is essential for designing predictable supramolecular assemblies.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Radiopharmaceutical Synthesis: Established Precursor for SPECT Imaging

3-Amino-5-iodobenzoic acid is a key intermediate in the synthesis of 3-amino-5-[¹³¹I]iodobenzylguanidine. This radiopharmaceutical is produced with a radiochemical yield of approximately 40%, a value that is well-documented in the literature and serves as a benchmark for process development [1]. The compound's amino and iodo functionalities provide orthogonal handles for conjugation, making it a versatile platform for developing targeted radiotherapeutics [2].

Radiochemistry Nuclear Medicine SPECT Imaging

Physicochemical Properties: LogP for Membrane Permeability Prediction

The calculated partition coefficient (LogP) of 3-amino-5-iodobenzoic acid is 2.15, which is intermediate between the non-iodinated 3-aminobenzoic acid (LogP ≈ 0.7) and the more lipophilic 3,5-diiodo derivative (LogP ≈ 3.8) [1]. This provides a quantifiable measure of the balance between aqueous solubility and membrane permeability conferred by a single iodine atom [2].

ADME Prediction Lipophilicity Drug Design

Validated Application Scenarios for 3-Amino-5-iodobenzoic Acid


Development of A3 Adenosine Receptor Agonists for Cardioprotection and Inflammation

Researchers designing new ligands for the adenosine A3 receptor should select 3-amino-5-iodobenzoic acid as a core scaffold. As demonstrated by the binding data [1], derivatives of this compound achieve low nanomolar affinity (Ki = 1.5 nM) and significant selectivity (195-fold over A1). This scaffold provides a validated starting point for structure-activity relationship (SAR) studies aimed at developing cardioprotective or anti-inflammatory therapeutics [2].

Synthesis of Radiopharmaceutical Precursors for SPECT Imaging

Nuclear medicine facilities requiring a stable and well-characterized prosthetic group for protein and peptide labeling should utilize 3-amino-5-iodobenzoic acid. Its established use as a precursor for radioiodinated benzylguanidines [1] provides a reliable synthetic route with a reproducible radiochemical yield of approximately 40% [2]. This established benchmark facilitates process optimization and quality control for the production of targeted SPECT imaging agents.

Construction of DNA-Encoded Chemical Libraries via Suzuki-Miyaura Coupling

For high-throughput screening campaigns utilizing DNA-encoded library (DEL) technology, 3-amino-5-iodobenzoic acid is a strategic building block. Its aryl iodide moiety ensures high reactivity in on-DNA Suzuki-Miyaura couplings, as demonstrated by the successful validation of this chemistry on iodobenzoic acid DNA-conjugates [1]. This robust performance enables the efficient construction of large, diverse compound libraries essential for drug discovery [2].

Crystal Engineering of Halogen-Bonded Supramolecular Assemblies

Solid-state chemists should employ 3-amino-5-iodobenzoic acid as a halogen bond donor for the predictable engineering of co-crystals and metal-organic frameworks. The meta-positioned iodine offers a distinct and calculable interaction strength, which is less perturbed by the amino substituent than ortho- or para-analogues [1]. This tunable, directional interaction is a powerful tool for designing functional materials with specific packing motifs and properties.

Technical Documentation Hub

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